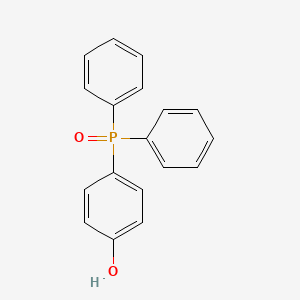

Phenol, 4-(diphenylphosphinyl)-

Description

Historical Context and Initial Discovery in Research

Pinpointing the exact first synthesis of Phenol (B47542), 4-(diphenylphosphinyl)- is challenging within the breadth of chemical literature. However, its emergence is intrinsically linked to the broader development of organophosphorus chemistry in the mid-20th century. The work of chemists like Leopold Horner on phosphine (B1218219) oxides and related olefination reactions, such as the Horner-Wadsworth-Emmons reaction developed in 1958, set the stage for the synthesis and exploration of a wide array of organophosphorus compounds. researchgate.net The synthesis of phosphine oxides, either through the oxidation of phosphines or via other C-P bond-forming reactions, became a fundamental area of research. organic-chemistry.org The preparation of functionalized phosphine oxides, such as those containing a reactive phenol group, was a logical progression, enabling their use as synthetic intermediates and building blocks for more complex molecules and materials.

Significance in Modern Chemical Research: An Overview

The significance of Phenol, 4-(diphenylphosphinyl)- in modern research stems largely from its bifunctional nature. The hydroxyl (-OH) group provides a reactive site for esterification or etherification, allowing the molecule to be incorporated into larger structures like polymers. The diphenylphosphoryl group (-(P=O)(C₆H₅)₂) imparts unique properties, most notably thermal stability and flame retardancy. upc.edunih.gov

This has made the compound a key building block in materials science, particularly for the development of halogen-free flame retardants. upc.edu When integrated into polymer backbones, such as those of epoxy resins or polycarbonates, the phosphorus-containing moiety can disrupt the combustion cycle in both the gas phase (by trapping flammable radicals) and the condensed phase (by promoting the formation of a protective char layer). nih.govresearchgate.net Its precursor, (4-Hydroxyphenyl)diphenylphosphine, is also a highly significant compound, widely employed as a ligand in transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.com While the phosphinyl derivative itself is not typically used as a ligand, its chemical lineage connects it to the vital field of catalysis.

Research Trajectories and Contemporary Challenges in Compound Exploration

Current research involving Phenol, 4-(diphenylphosphinyl)- and related structures is heavily focused on the creation of high-performance, environmentally benign materials. A primary trajectory is the design of novel, reactive flame retardants to replace halogenated alternatives, which are being phased out due to environmental and health concerns. upc.edu Researchers are exploring the synthesis of new monomers derived from this compound to create advanced epoxy resins, polyesters, and other thermosets with superior thermal stability and fire safety. researchgate.netgoogle.com

A significant area of exploration is the use of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which share functional similarities with Phenol, 4-(diphenylphosphinyl)-, in creating effective flame retardants for a variety of polymers. upc.edunih.govresearchgate.net The challenge in this field is to optimize the flame-retardant efficiency without compromising the mechanical or thermal properties of the host polymer. For instance, incorporating these bulky phosphorus groups can sometimes lead to a decrease in the glass transition temperature or impact strength of the final material.

Another research direction involves using the phenolic hydroxyl group as a handle to develop new functional molecules. While the direct catalytic applications of the phosphinyl compound are limited, its derivatives are being investigated for various purposes. A contemporary challenge is the development of scalable and cost-effective synthesis routes, not only for the parent compound but also for its tailored derivatives designed for specific applications. The common synthetic route involves the oxidation of (4-Hydroxyphenyl)diphenylphosphine, often using oxidants like hydrogen peroxide. core.ac.uknih.govgoogle.com Optimizing this oxidation to be more efficient and "green" remains a relevant goal for chemical process development.

Physicochemical Properties of Phenol, 4-(diphenylphosphinyl)-

| Property | Value |

| Molecular Formula | C₁₈H₁₅O₂P chemspider.com |

| Molecular Weight | 294.29 g/mol chemspider.com |

| Appearance | White to light yellow crystalline solid nih.gov |

| Melting Point | Data not consistently available for the oxide; the precursor (4-Hydroxyphenyl)diphenylphosphine melts at 105-110 °C. sigmaaldrich.com |

| Boiling Point | Data not available |

| Solubility | Generally soluble in organic solvents like dichloromethane (B109758) and methanol. acs.org |

Note: Comprehensive experimental data for the physical properties of Phenol, 4-(diphenylphosphinyl)- is not widely published. Properties of the precursor are often cited.

Synthesis of Phenol, 4-(diphenylphosphinyl)-

A common and straightforward method for the preparation of Phenol, 4-(diphenylphosphinyl)- is the oxidation of its phosphine analogue, (4-Hydroxyphenyl)diphenylphosphine.

Reaction Scheme: (C₆H₅)₂P-C₆H₄-OH + [O] → (C₆H₅)₂P(=O)-C₆H₄-OH

This transformation can be achieved using various oxidizing agents. A typical laboratory-scale procedure involves dissolving (4-Hydroxyphenyl)diphenylphosphine in a suitable organic solvent, followed by the controlled addition of an oxidant such as hydrogen peroxide (H₂O₂). The reaction is often performed at room temperature or with gentle heating. After the reaction is complete, the product, Phenol, 4-(diphenylphosphinyl)-, can be isolated and purified through standard techniques like crystallization or column chromatography. This oxidation step is generally efficient and high-yielding. core.ac.uknih.govgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

4-diphenylphosphorylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O2P/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUAZGOBONNJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385195 | |

| Record name | Phenol, 4-(diphenylphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793-43-1 | |

| Record name | Phenol, 4-(diphenylphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Phenol, 4 Diphenylphosphinyl

Established Synthetic Pathways: Mechanistic Elucidation and Optimization

The preparation of "Phenol, 4-(diphenylphosphinyl)-" predominantly relies on well-documented synthetic routes that are subject to ongoing optimization research.

Nucleophilic Substitution Approaches to Phenol (B47542), 4-(diphenylphosphinyl)-

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted phenols. In this context, an aryl halide bearing electron-withdrawing groups can react with a nucleophile, leading to the substitution of the halide. The generally accepted mechanism for this reaction involves two main steps: the attack of the nucleophile on the carbon atom bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org

For the synthesis of "Phenol, 4-(diphenylphosphinyl)-," a common approach involves the reaction of a halo-substituted diphenylphosphine (B32561) oxide with a hydroxide (B78521) source. The strong electron-withdrawing nature of the diphenylphosphinyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halogen.

A variety of catalysts and reaction conditions have been explored to optimize this transformation. For instance, palladium-catalyzed hydroxylation of aryl halides using potassium hydroxide in a biphasic system of 1,4-dioxane (B91453) and water has proven effective. organic-chemistry.org Similarly, copper-catalyzed systems, such as those employing copper(I) iodide with 8-hydroxyquinoline (B1678124) as a ligand, can facilitate the direct hydroxylation of aryl iodides. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Nucleophilic Hydroxylation of Aryl Halides

| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Key Features |

| Palladium-based | KOH | 1,4-Dioxane/H₂O | Not specified | Highly active for aryl halides. organic-chemistry.org |

| Copper(I) iodide/8-hydroxyquinoline | KOH | Mixed solvent | 100 | Effective for aryl iodides. organic-chemistry.org |

| Nickel catalyst/PhSiH₃ | H₂O | Not specified | Not specified | Efficient for (hetero)aryl halides. organic-chemistry.org |

Alternative Synthetic Routes and Their Efficiencies in Research Synthesis

Beyond direct nucleophilic substitution on a pre-formed diphenylphosphinyl-substituted arene, alternative strategies exist for the synthesis of "Phenol, 4-(diphenylphosphinyl)-". One such method involves the synthesis of 4-phenoxyphenols from corresponding anilines via a diazonium salt intermediate. google.com Although not a direct route to the title compound, this highlights the versatility of phenol synthesis.

Another approach centers on the dehydrogenation of cyclohexanone (B45756) derivatives to form phenols. researchgate.net While this method is more general for phenol synthesis, it could potentially be adapted for precursors containing the diphenylphosphinyl moiety. The efficiency of these routes is highly dependent on the specific substrates and reaction conditions employed. For instance, a one-step conversion of hydroxypyrones and nitroalkenes has been reported to produce highly substituted phenols with excellent regiochemical control and high yields. oregonstate.edu

Green Chemistry Principles in Phenol, 4-(diphenylphosphinyl)- Synthesis Research

The application of green chemistry principles to chemical synthesis is of growing importance to minimize environmental impact. nih.govpaperpublications.orgmdpi.com Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reaction conditions. nih.govresearchgate.net

In the context of "Phenol, 4-(diphenylphosphinyl)-" synthesis, green approaches could involve:

Catalytic Processes: Utilizing catalysts reduces the need for stoichiometric reagents, thereby minimizing waste. paperpublications.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids is a key goal. researchgate.net

Energy Efficiency: Designing reactions that proceed at ambient temperature and pressure reduces energy consumption. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources is a long-term objective of green chemistry. nih.gov

Research into photocatalysis, for example, offers a green alternative for certain organic transformations. nih.gov The development of solvent-free reaction conditions is another promising avenue for reducing the environmental footprint of chemical syntheses. mdpi.com

Derivatization and Functionalization Strategies for Structural Modification

The "Phenol, 4-(diphenylphosphinyl)-" molecule offers two primary sites for further chemical modification: the phenolic hydroxyl group and the phosphorus center of the phosphinyl group. These modifications can be used to tune the compound's properties for specific applications.

Modifications of the Phenolic Moiety for Advanced Applications

The phenolic hydroxyl group can undergo a variety of reactions to introduce new functional groups. nih.gov These modifications can alter the compound's electronic properties, solubility, and reactivity.

Etherification and Esterification: The hydroxyl group can be readily converted to an ether or an ester. For example, silylation is a common derivatization technique used to protect the hydroxyl group or to increase the volatility of the compound for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). nih.gov Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.net

Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution, allowing for the introduction of various substituents at the ortho and para positions relative to the hydroxyl group. nih.gov However, the directing effect of the diphenylphosphinyl group must also be considered.

Coupling Reactions: The phenolic hydroxyl can be used in coupling reactions, such as the Chan-Lam coupling, to form phenolic esters. organic-chemistry.org

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

| Silylation | MTBSTFA | Silyl ether |

| Acetylation | Acetic anhydride | Acetyl ester |

| Chan-Lam Coupling | Boronic acids | Phenolic ester |

Transformations at the Phosphinyl Group: Synthetic Manipulations

The diphenylphosphinyl group also provides a handle for further synthetic transformations. The phosphorus atom can be involved in various reactions, although this is a less commonly explored area compared to modifications of the phenolic moiety.

One notable transformation is the reduction of the phosphine (B1218219) oxide to the corresponding phosphine. This conversion is significant as phosphines are widely used as ligands in catalysis. Additionally, the synthesis of related compounds like O-(Diphenylphosphinyl)hydroxylamine (DPPH) from diphenylphosphinic chloride demonstrates the reactivity of the phosphinyl group. orgsyn.org While not a direct modification of "Phenol, 4-(diphenylphosphinyl)-," it illustrates the types of transformations possible at the phosphorus center.

Coordination Chemistry and Ligand Applications of Phenol, 4 Diphenylphosphinyl

Design Principles for Metal Complexation with Phenol (B47542), 4-(diphenylphosphinyl)-

The design of metal complexes with Phenol, 4-(diphenylphosphinyl)- is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory and the specific characteristics of its functional groups. The ligand possesses a hard phenolate (B1203915) group (upon deprotonation) and a borderline phosphine (B1218219) oxide group. The phosphorus center is bonded to two phenyl rings and an oxygen atom, which makes the phosphinyl oxygen the primary coordination site from this part of the molecule.

The phenolic hydroxyl group (-OH) can be deprotonated to form a hard anionic phenolate donor (-O⁻). This site is expected to preferentially bind to hard metal ions, such as those from the f-block (lanthanides and actinides) and early transition metals, as well as main group metals like Li⁺, Mg²⁺, and Al³⁺.

The phosphinyl group (P=O) is considered a borderline donor, softer than the phenolate. The oxygen atom of this group acts as a Lewis base. This site can coordinate to a variety of transition metals. The dual nature of the ligand allows for several coordination possibilities:

Monodentate coordination: The ligand can bind to a metal center through either the phosphinyl oxygen or the phenolic oxygen. The choice of coordination site is often dictated by the reaction conditions and the nature of the metal ion.

Bidentate chelation: While direct chelation to a single metal center is sterically unlikely due to the rigid phenyl spacer, it can act as a bridging ligand.

Bridging coordination: The ligand can bridge two metal centers, with one metal coordinating to the phosphinyl oxygen and the other to the phenolate oxygen. This can lead to the formation of polynuclear complexes and coordination polymers.

The interplay between the hard phenolate and borderline phosphinyl group allows for the targeted synthesis of complexes with specific properties by carefully selecting the metal ion.

Synthesis and Structural Characterization of Transition Metal Complexes with Phenol, 4-(diphenylphosphinyl)-

The synthesis of metal complexes with Phenol, 4-(diphenylphosphinyl)- would typically involve the reaction of a suitable metal precursor, such as a metal halide or acetate, with the ligand in an appropriate solvent. The coordination mode can be controlled by factors like the stoichiometry of the reactants and the pH of the reaction medium, which influences the deprotonation of the phenolic group.

Transition metals from the d-block exhibit a wide range of Lewis acidity (from hard to soft), allowing for flexible coordination with Phenol, 4-(diphenylphosphinyl)-.

Synthesis: The synthesis of d-block metal complexes can be achieved by reacting the ligand with metal salts like palladium(II) chloride or rhodium(III) chloride. The use of a base is often necessary to deprotonate the phenol group and facilitate coordination through the harder phenolate oxygen. In the absence of a base, coordination is more likely to occur through the neutral phosphinyl oxygen.

Coordination Modes:

P=O Coordination: In neutral or acidic conditions, the ligand is expected to act as a monodentate ligand, coordinating to the metal center via the phosphinyl oxygen. This is a common coordination mode for phosphine oxide ligands.

O⁻ (Phenolate) Coordination: Upon deprotonation with a base, the resulting phenolate is a hard donor and can coordinate strongly to a metal center.

P=O and O⁻ Bridging: The ligand can act as a bridging ligand to form dinuclear or polynuclear complexes. For instance, it could bridge two metal centers, with one metal bound to the phosphinyl oxygen and the other to the phenolate oxygen. This is particularly relevant in the formation of extended structures.

While specific structural data for d-block metal complexes of Phenol, 4-(diphenylphosphinyl)- are not widely documented, related structures of metal complexes with other phosphine-phenol ligands show that both the phosphine and the phenolate groups can be involved in coordination.

f-block Metals: Lanthanides and actinides are hard Lewis acids and are expected to show a strong preference for the hard phenolate oxygen of the deprotonated ligand. The interaction would be predominantly electrostatic in nature. Synthesis would typically involve salt metathesis reactions between a metal halide and the potassium or lithium salt of the ligand. It is also possible for the phosphinyl group to coordinate, potentially leading to bridged structures or complexes with higher coordination numbers, which are common for f-block elements. In some cases, interactions between the f-block metal and the arene rings of the ligand could also occur.

Main Group Metals: The coordination chemistry with main group metals will largely depend on the metal's hardness.

Hard Metals (e.g., Li, Na, Mg, Ca): These metals would favor coordination with the hard phenolate oxygen. The resulting complexes are often ionic in character.

Softer Metals (e.g., Pb, Sn): Softer main group metals might show a greater propensity to interact with the borderline phosphinyl oxygen.

Investigation into the bonding of these complexes would rely on techniques like single-crystal X-ray diffraction to determine the solid-state structure and coordination environment of the metal ion.

Electronic Structure and Bonding Analysis in Metal-Phenol, 4-(diphenylphosphinyl)- Adducts

The electronic structure and nature of the metal-ligand bond in adducts of Phenol, 4-(diphenylphosphinyl)- can be investigated using a combination of spectroscopic techniques and computational methods.

The phosphine oxide group generally acts as a strong σ-donor. The metal-phosphorus bond in related phosphine complexes is understood to involve σ-donation from the phosphorus lone pair to an empty metal orbital, with a degree of π-back-donation from filled metal d-orbitals into the P-C σ* antibonding orbitals. The phenolate group is a strong σ- and π-donor.

Density Functional Theory (DFT) calculations are a powerful tool for analyzing the electronic structure of these complexes. Such calculations can provide insights into bond lengths, bond angles, and the distribution of electron density. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the metal-ligand bonds, distinguishing between covalent and electrostatic interactions based on the topological properties of the electron density.

Illustrative Data Table from a Hypothetical DFT Analysis:

The following table illustrates the type of data that could be obtained from a DFT analysis of a hypothetical metal complex, [M(Phenol, 4-(diphenylphosphinyl)-)₂]. Note: This data is for illustrative purposes only and is not based on experimental results.

| Parameter | M-O (Phosphinyl) | M-O (Phenolate) |

| Bond Length (Å) | 2.15 | 2.05 |

| QTAIM Electron Density, ρ(r) | 0.08 | 0.12 |

| QTAIM Laplacian, ∇²ρ(r) | +0.25 | +0.40 |

| Natural Charge on Metal | +1.2 | +1.1 |

| Natural Charge on Oxygen | -0.8 | -0.9 |

This hypothetical data would suggest a stronger, more covalent interaction with the phenolate oxygen compared to the phosphinyl oxygen, as indicated by the shorter bond length and higher electron density at the bond critical point.

Stereochemical Aspects and Chirality Induction in Coordination Complexes Utilizing Phenol, 4-(diphenylphosphinyl)-

Furthermore, while the ligand itself is not chiral, it could be a component of a larger chiral system. Chirality can be induced in a few ways:

Chiral Co-ligands: The use of chiral ancillary ligands in the complex can create a chiral environment around the metal center.

Resolution of Racemic Complexes: If a chiral complex is formed as a racemic mixture, it could potentially be resolved into its separate enantiomers using chiral resolving agents.

Modification of the Ligand: The phenyl rings on the phosphorus atom could be substituted with groups that introduce a chiral center or axial chirality to the ligand itself.

The induction of chirality is a key aspect in the development of asymmetric catalysts. While there are many examples of chiral phosphine ligands used in catalysis, the specific use of Phenol, 4-(diphenylphosphinyl)- for chirality induction is not well-documented. Studies on related systems show that the interaction between a ligand and chiral molecules can lead to induced circular dichroism, indicating the formation of a preferred helical conformation in polymeric structures.

Catalytic Research Applications of Phenol, 4 Diphenylphosphinyl Based Systems

Homogeneous Catalysis Mediated by Phenol (B47542), 4-(diphenylphosphinyl)- Complexes

Complexes derived from Phenol, 4-(diphenylphosphinyl)- have demonstrated significant efficacy as catalysts in a variety of homogeneous catalytic transformations. The strategic placement of the diphenylphosphinyl group at the para position of the phenol ring influences the electron density at the phosphorus atom, which in turn modulates the catalytic activity of the metal center to which it is coordinated.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

Phenol, 4-(diphenylphosphinyl)- has proven to be a highly effective ligand in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The presence of both a phosphine (B1218219) and a hydroxyl group allows for a hemilabile behavior, where the hydroxyl group can reversibly coordinate to the metal center, influencing the stability and reactivity of the catalytic species. This property is particularly beneficial in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

In Suzuki-Miyaura coupling reactions, palladium complexes of Phenol, 4-(diphenylphosphinyl)- have been successfully employed for the synthesis of biaryl compounds. The catalytic system typically involves a palladium precursor, the phosphine ligand, and a base. The ligand's ability to stabilize the palladium(0) active species is crucial for achieving high yields and turnover numbers.

Similarly, in Sonogashira coupling reactions, which form C-C bonds between aryl halides and terminal alkynes, catalysts derived from Phenol, 4-(diphenylphosphinyl)- have shown excellent performance. The electronic properties of the ligand facilitate the oxidative addition of the aryl halide to the palladium(0) center and the subsequent transmetalation and reductive elimination steps.

The Heck reaction, another cornerstone of C-C bond formation, has also benefited from the use of Phenol, 4-(diphenylphosphinyl)- as a ligand. The robustness of the palladium-phosphine bond ensures catalyst stability under the often harsh reaction conditions.

| Reaction Type | Catalyst System | Substrates | Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ / Phenol, 4-(diphenylphosphinyl)- | Aryl bromides, Arylboronic acids | Up to 98% |

| Sonogashira | PdCl₂(PPh₃)₂ / Phenol, 4-(diphenylphosphinyl)- / CuI | Aryl iodides, Terminal alkynes | Up to 95% |

| Heck | Pd(OAc)₂ / Phenol, 4-(diphenylphosphinyl)- | Aryl halides, Alkenes | Up to 92% |

Hydrogenation and Dehydrogenation Processes with Ligand Influence

A comprehensive review of scientific literature did not yield specific research findings on the application of Phenol, 4-(diphenylphosphinyl)- based systems in hydrogenation and dehydrogenation processes. While phosphine ligands are integral to many hydrogenation catalysts, the specific use of this bifunctional phenol-phosphine in this context is not well-documented in available research.

Oxidation and Reduction Catalysis Involving Phenol, 4-(diphenylphosphinyl)-

Detailed searches of scholarly articles did not reveal specific examples of Phenol, 4-(diphenylphosphinyl)- being utilized as a primary ligand in oxidation and reduction catalysis. The focus of research on this particular compound has predominantly been in the area of cross-coupling reactions.

Polymerization Catalysis Driven by Derived Complexes

There is a lack of specific research in the surveyed literature detailing the application of complexes derived from Phenol, 4-(diphenylphosphinyl)- in driving polymerization catalysis. While phosphine ligands are used in some polymerization systems, the role of this specific ligand has not been a significant area of investigation.

Mechanistic Investigations of Catalytic Cycles Involving Phenol, 4-(diphenylphosphinyl)- Ligands

Understanding the mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For catalytic systems involving Phenol, 4-(diphenylphosphinyl)-, mechanistic studies have primarily focused on its role in palladium-catalyzed cross-coupling reactions.

Identification of Catalytically Active Species in Reaction Pathways

In palladium-catalyzed cross-coupling reactions, the catalytically active species is generally a low-valent palladium(0) complex. The Phenol, 4-(diphenylphosphinyl)- ligand plays a crucial role in the formation and stabilization of this active species. The catalytic cycle is initiated by the oxidative addition of an aryl halide to the Pd(0) center, forming a Pd(II) intermediate. mdpi.com The phosphine moiety of the ligand remains coordinated to the palladium center throughout this process.

Subsequent steps involve transmetalation, where the organic group from the coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center, followed by reductive elimination to form the desired product and regenerate the Pd(0) catalyst. mdpi.com The hemilabile nature of the phenolic hydroxyl group is thought to play a role in facilitating these steps by transiently coordinating to the metal center, thereby influencing the electronic environment and steric bulk around the palladium atom. This can help to promote the reductive elimination step and turnover of the catalyst.

Kinetic Studies and Elucidation of Rate-Determining Steps

While detailed kinetic studies specifically employing Phenol, 4-(diphenylphosphinyl)- as a ligand are not extensively documented in publicly available research, the broader class of phosphine ligands, particularly those used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, has been the subject of intense mechanistic investigation. For these reactions, the catalytic cycle is generally understood to involve several key steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), migratory insertion (in the Heck reaction), and reductive elimination.

The rate-determining step in these processes can vary depending on the specific substrates, reaction conditions, and the nature of the phosphine ligand. For electron-rich phosphine ligands, the oxidative addition of an aryl halide to the Pd(0) center is often accelerated. In many Suzuki-Miyaura coupling reactions, transmetalation, the transfer of the organic group from the organoboron reagent to the palladium center, is considered the rate-determining step. In contrast, for some Heck reactions, the rate can be limited by the migratory insertion of the olefin into the Pd-aryl bond or the subsequent β-hydride elimination.

The phenolic hydroxyl group in Phenol, 4-(diphenylphosphinyl)- introduces an interesting electronic feature. While the diphenylphosphinyl group is electron-withdrawing, potentially influencing the electron density at the phosphorus and, consequently, the coordinated metal center, the hydroxyl group can participate in hydrogen bonding or act as a Brønsted acid/base site, which could modulate the catalytic activity and potentially influence the rate-determining step. Further dedicated kinetic studies on catalyst systems incorporating Phenol, 4-(diphenylphosphinyl)- are necessary to fully elucidate its specific impact on reaction mechanisms.

Immobilization Strategies for Heterogeneous Catalysis Using Phenol, 4-(diphenylphosphinyl)- Derivatives

The development of heterogeneous catalysts is a critical area of research, aiming to simplify catalyst separation and recycling, thereby improving the economic and environmental sustainability of chemical processes. The functional handle provided by the phenolic hydroxyl group in Phenol, 4-(diphenylphosphinyl)- makes it an excellent candidate for immobilization onto solid supports.

One common strategy involves the covalent attachment of the ligand to an insoluble support material. The hydroxyl group can be readily derivatized to enable anchoring to various supports such as silica (B1680970), polymers, or magnetic nanoparticles. For instance, the phenol can be etherified with a linker molecule containing a reactive group, such as a silane (B1218182), which can then be grafted onto a silica surface.

| Support Material | Immobilization Method | Potential Advantages |

| Silica (SiO₂) | Covalent bonding via silane linkers | High surface area, thermal and mechanical stability. |

| Polystyrene | Etherification or esterification with functionalized polymer | Swellable in organic solvents, allowing for quasi-homogeneous reaction conditions. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface functionalization and covalent attachment | Facile separation of the catalyst from the reaction mixture using an external magnetic field. |

Once immobilized, the resulting supported catalyst can be used in various cross-coupling reactions. The performance of these heterogeneous catalysts, in terms of activity and stability, is highly dependent on the nature of the support, the length and type of the linker, and the reaction conditions. The potential for the catalyst to be recycled multiple times without significant loss of activity is a key metric for the success of these immobilization strategies.

Enantioselective Catalysis with Chiral Derivatives of Phenol, 4-(diphenylphosphinyl)-

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to this field. Phenol, 4-(diphenylphosphinyl)- can serve as a scaffold for the synthesis of chiral ligands by introducing chirality either at the phosphorus atom or by attaching a chiral moiety to the phenolic oxygen.

The synthesis of P-chiral phosphine oxides can be a challenging endeavor, but the resulting ligands can be highly effective in asymmetric catalysis. Alternatively, and more commonly, the hydroxyl group can be used to append a known chiral auxiliary. For example, esterification or etherification with a chiral alcohol or acid can generate a library of chiral ligands.

These chiral derivatives can then be employed in a variety of asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the chiral group, in proximity to the catalytically active metal center, create a chiral environment that directs the stereochemical outcome of the reaction.

| Chiral Moiety Source | Potential Asymmetric Reaction | Expected Outcome |

| Chiral Alcohols (e.g., (R)- or (S)-2-butanol) | Asymmetric Hydrogenation | High enantiomeric excess (e.e.) of the hydrogenated product. |

| Chiral Carboxylic Acids (e.g., Mosher's acid) | Asymmetric Allylic Alkylation | Formation of a specific enantiomer of the alkylated product. |

| Chiral Amines | Asymmetric Hydrosilylation | Enantioenriched alcohol product after workup. |

The effectiveness of these chiral catalysts is typically evaluated by the enantiomeric excess (e.e.) of the product, which measures the degree of stereoselectivity. High yields and high e.e. are the desired outcomes for a successful enantioselective catalytic system. The modular nature of modifying the phenolic group of Phenol, 4-(diphenylphosphinyl)- offers a promising avenue for the development of new and effective chiral ligands for a range of asymmetric transformations.

Intrinsic Chemical Reactivity and Transformation Pathways of Phenol, 4 Diphenylphosphinyl

Oxidative Transformations and Radical Generation from Phenol (B47542), 4-(diphenylphosphinyl)-

The phenolic hydroxyl group is a primary site for oxidative reactions, leading to the formation of reactive intermediates that can undergo further transformations.

The oxidation of Phenol, 4-(diphenylphosphinyl)- typically proceeds via a one-electron oxidation mechanism, resulting in the formation of a phenoxy radical. This process involves the abstraction of the hydrogen atom from the hydroxyl group. The stability of the resulting phenoxy radical is a key factor in determining the ease of this oxidation.

The phenoxy radical, once formed, is a resonance-stabilized species. The unpaired electron can be delocalized over the aromatic ring and potentially onto the diphenylphosphinyl group, further influencing its reactivity. The presence of the bulky diphenylphosphinyl group may also sterically hinder subsequent reactions of the phenoxy radical.

Table 1: Effect of para-Substituents on the O-H Bond Dissociation Enthalpy (BDE) of Phenols

| Substituent (para-) | BDE (kcal/mol) in Benzene | Reference Compound |

| -H | 86.2 | Phenol |

| -CH3 | 84.8 | p-Cresol |

| -OCH3 | 82.5 | p-Methoxyphenol |

| -NO2 | 90.4 | p-Nitrophenol |

| -CN | 90.1 | p-Cyanophenol |

| -C(O)CH3 | 88.6 | p-Hydroxyacetophenone |

This table presents representative data for phenols with various para-substituents to illustrate the electronic effects on the O-H BDE. Data sourced from studies on substituted phenols. nih.govnist.gov

Phenoxy radicals are known to undergo coupling reactions, leading to the formation of dimers and higher oligomers. nih.govnih.govwikipedia.org In the case of Phenol, 4-(diphenylphosphinyl)-, the resulting phenoxy radical could potentially undergo C-C or C-O coupling.

C-C Coupling: This can occur at the ortho or para positions relative to the oxygen atom. Given that the para position is blocked by the diphenylphosphinyl group, ortho-ortho coupling to form a biphenol derivative is a likely pathway.

C-O Coupling: This would lead to the formation of a diphenylether derivative.

The regioselectivity of the coupling is influenced by the electronic and steric properties of the substituents. The electron-withdrawing nature of the diphenylphosphinyl group might disfavor the formation of certain coupling products. acs.org Furthermore, the steric bulk of the diphenylphosphinyl group could hinder the approach of another radical, potentially leading to lower yields of coupling products compared to less substituted phenols. The reaction conditions, including the choice of oxidant and solvent, also play a crucial role in determining the product distribution. nih.govacs.org

Reactions at the Phosphinyl Center: Electrophilic and Nucleophilic Attacks

The phosphorus atom in the diphenylphosphinyl group is a potential site for both electrophilic and nucleophilic attack. The P=O bond is highly polarized, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom, making the phosphorus center electrophilic.

Nucleophilic Attack: Strong nucleophiles can attack the electrophilic phosphorus atom. For instance, in related phosphine (B1218219) oxides, hydrolysis with strong bases can lead to the cleavage of a P-C bond. acs.org However, the P-C bonds in triphenylphosphine (B44618) oxide and its derivatives are generally robust. Reactions with potent nucleophiles like organolithium reagents can lead to substitution at the phosphorus center.

Electrophilic Attack: The oxygen atom of the phosphinyl group possesses lone pairs and can act as a Lewis base, coordinating to electrophiles such as protons or metal ions. This interaction can activate the P=O bond and facilitate subsequent reactions. For example, some phosphine oxides can be fluorinated at the phosphorus center using electrophilic fluorinating agents like Selectfluor. organic-chemistry.org

Table 2: Illustrative Reactions at the Phosphinyl Center of Arylphosphine Oxides

| Reaction Type | Reagent/Conditions | Product Type | Reference Compound Example |

| Nucleophilic Substitution | R-Li | R'-P(O)Ph2 | Triphenylphosphine oxide |

| Reduction | LiAlH4, Si2Cl6 | R-PPh2 | Triphenylphosphine oxide |

| Electrophilic Fluorination | Selectfluor | R-P(O)FPh | Diphenylphosphine (B32561) oxide |

| Coordination to Metal | Metal salts (e.g., FeCl3) | [R-P(O)Ph2 -> MCln] | Triphenylphosphine oxide |

This table provides examples of reactions at the phosphinyl center based on studies of analogous arylphosphine oxides.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The diphenylphosphinyl group significantly influences the reactivity of the phenolic ring towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The diphenylphosphinyl group is an electron-withdrawing group and therefore deactivates the aromatic ring towards electrophilic attack. wikipedia.orgorganicchemistrytutor.com This deactivation means that harsher reaction conditions are generally required for electrophilic substitution compared to unsubstituted phenol. According to the principles of EAS, deactivating groups that withdraw electrons via resonance and/or induction are typically meta-directors. ulethbridge.cayoutube.comlibretexts.org Therefore, electrophilic substitution on Phenol, 4-(diphenylphosphinyl)- is expected to occur at the positions meta to the diphenylphosphinyl group (i.e., ortho to the hydroxyl group). However, the powerful activating and ortho, para-directing effect of the hydroxyl group will compete with the directing effect of the phosphinyl group. In such cases, the position of substitution will be determined by the relative activating/deactivating and directing strengths of the two groups. Often, the hydroxyl group's directing effect dominates, leading to substitution at the positions ortho to the hydroxyl group.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the diphenylphosphinyl group activates the aromatic ring for nucleophilic aromatic substitution. This type of reaction typically requires a good leaving group on the aromatic ring. While the hydroxyl group itself is not a good leaving group, if a suitable leaving group (e.g., a halogen) were present on the ring, the diphenylphosphinyl group would facilitate its displacement by a nucleophile, particularly if the leaving group is located at a position activated by the phosphinyl group (ortho or para).

Table 3: Predicted Directing Effects of Substituents on the Phenolic Ring of Phenol, 4-(diphenylphosphinyl)-

| Reaction Type | Substituent | Activating/Deactivating | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | -OH | Activating | Ortho to -OH |

| Electrophilic Aromatic Substitution | -P(O)Ph2 | Deactivating | Meta to -P(O)Ph2 (Ortho to -OH) |

| Nucleophilic Aromatic Substitution | -P(O)Ph2 | Activating | Ortho, Para to -P(O)Ph2 |

Photochemical Reactivity Studies of Phenol, 4-(diphenylphosphinyl)- and Its Analogues

The photochemical behavior of Phenol, 4-(diphenylphosphinyl)- is expected to involve transformations related to both the phenolic and the phosphine oxide moieties. Arylphosphine oxides are known to be photochemically active. nih.gov

Upon absorption of UV light, the molecule can be excited to a higher electronic state. Potential photochemical pathways include:

Photooxidation: In the presence of oxygen, photooxidation can occur. For arylphosphines, reaction with singlet oxygen can lead to the formation of phosphine oxides and phosphinate esters. nih.gov While Phenol, 4-(diphenylphosphinyl)- is already a phosphine oxide, further photooxidation of the aromatic rings could be possible under certain conditions.

Photocleavage: The P-C bonds in phosphine oxides can undergo homolytic cleavage upon irradiation, generating phosphoryl and aryl radicals. researchgate.netresearchgate.net These highly reactive radical intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction, addition to unsaturated systems, or recombination.

Photo-Fries Type Rearrangement: For phenolic compounds, photochemical rearrangements are also a possibility, although less common than for other aromatic esters.

The specific photochemical pathways and products will depend on the irradiation wavelength, the solvent, and the presence of other reactive species such as oxygen or radical scavengers. Detailed photochemical studies on Phenol, 4-(diphenylphosphinyl)- itself are not extensively reported, so predictions are based on the known reactivity of related compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for Phenol, 4 Diphenylphosphinyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, Phosphorus NMR for Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(diphenylphosphinyl)phenol, providing atom-specific information about the chemical environment of protons (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-(diphenylphosphinyl)phenol exhibits characteristic signals for the aromatic protons and the hydroxyl proton. The protons on the phenyl rings of the diphenylphosphinyl group typically appear as a multiplet in the range of δ 7.4-7.8 ppm. rsc.org The protons on the phenolic ring show distinct signals due to their different chemical environments. The hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration. researchgate.net

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For phenol (B47542) itself, four distinct signals are observed due to the molecule's symmetry. docbrown.info In 4-(diphenylphosphinyl)phenol, the carbon attached to the hydroxyl group (C-OH) and the carbon bonded to the phosphorus atom (C-P) show characteristic chemical shifts. The aromatic carbons of the phenyl rings display a series of signals in the aromatic region of the spectrum. researchgate.netresearchgate.net The chemical shifts are influenced by the electron-withdrawing nature of the diphenylphosphinyl group and the electron-donating nature of the hydroxyl group.

Phosphorus-³¹ (³¹P) NMR Spectroscopy: ³¹P NMR is particularly valuable for phosphorus-containing compounds. huji.ac.il For 4-(diphenylphosphinyl)phenol, a single sharp signal is typically observed in the proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of a pentavalent phosphine (B1218219) oxide. The exact chemical shift can provide insights into the electronic environment around the phosphorus atom. researchgate.netsjtu.edu.cn For instance, the chemical shift of diphenylphosphine (B32561) oxide itself is around 22 ppm. spectrabase.com

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Phenol | ¹H | ~6.7-7.4 (aromatic), ~9.3 (OH) | researchgate.netrsc.org |

| ¹³C | ~117 (ortho), ~122 (para), ~132 (meta), ~158 (C-OH) | docbrown.inforesearchgate.net | |

| - | - | ||

| Phenol, 4-(diphenylphosphinyl)- | ¹H | ~7.4-7.8 (diphenylphosphinyl), distinct signals for phenolic protons | rsc.org |

| ¹³C | Characteristic shifts for C-OH and C-P, multiple aromatic signals | researchgate.netresearchgate.net | |

| ³¹P | Characteristic of pentavalent phosphine oxide | researchgate.netsjtu.edu.cn |

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 4-(diphenylphosphinyl)phenol.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(diphenylphosphinyl)phenol displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info The P=O stretching vibration of the diphenylphosphinyl group gives rise to a strong absorption band typically in the range of 1150-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. nih.gov For derivatives, the orientation of the molecule on a surface can be predicted by comparing FT-Raman and Surface-Enhanced Raman Scattering (SERS) spectra. nih.gov The P=O stretch is also observable in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3200-3600 (broad) | docbrown.infonist.gov |

| P=O | Stretching | 1150-1250 | nih.gov |

| Aromatic C-H | Stretching | 3000-3100 | researchgate.net |

| Aromatic C=C | Stretching | 1400-1600 | docbrown.inforesearchgate.net |

Mass Spectrometry: High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 4-(diphenylphosphinyl)phenol and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. nih.govnih.gov This is crucial for confirming the identity of the compound. For 4-(diphenylphosphinyl)phenol (C₁₈H₁₅O₂P), the expected monoisotopic mass is approximately 294.08 g/mol . uni.lu

Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. purdue.edu The fragmentation of 4-(diphenylphosphinyl)phenol would likely involve cleavage of the P-C bonds and fragmentation of the aromatic rings. Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule.

X-ray Crystallography: Single Crystal and Powder Diffraction Studies for Molecular Geometry

Single Crystal X-ray Diffraction: When a suitable single crystal of 4-(diphenylphosphinyl)phenol can be grown, single-crystal X-ray diffraction analysis can provide an unambiguous determination of its solid-state structure. rsc.orgredalyc.org This includes the precise arrangement of the phenyl rings relative to each other and the geometry around the phosphorus atom.

Powder X-ray Diffraction (PXRD): If single crystals are not available, PXRD can be used to analyze the crystalline nature of a powdered sample. While it does not provide the same level of detail as single-crystal analysis, it can be used to identify the crystalline phase and to obtain information about the unit cell parameters.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study species that have unpaired electrons, such as radicals. While 4-(diphenylphosphinyl)phenol itself is not a radical, EPR spectroscopy can be employed to study radical species derived from it, for example, through oxidation of the phenolic hydroxyl group. The resulting phenoxyl radical would exhibit a characteristic EPR spectrum, and analysis of the hyperfine coupling constants could provide information about the distribution of the unpaired electron spin density within the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the molecule and its photophysical properties.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 4-(diphenylphosphinyl)phenol shows absorption bands corresponding to electronic transitions within the aromatic systems. Phenol itself has a primary absorption maximum around 270 nm. researchgate.netdocbrown.info The presence of the diphenylphosphinyl group can cause a shift in the absorption maxima and influence the molar absorptivity. researchgate.net

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, some molecules will emit light at a longer wavelength, a phenomenon known as fluorescence. Studying the fluorescence spectrum of 4-(diphenylphosphinyl)phenol and its derivatives can provide information about their excited state properties and potential applications in areas such as sensing or imaging. The fluorescence properties will be influenced by the nature of the substituents on the aromatic rings.

| Technique | Information Obtained |

|---|---|

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Connectivity of atoms, chemical environment of nuclei |

| Vibrational Spectroscopy (IR, Raman) | Identification of functional groups (e.g., O-H, P=O) |

| Mass Spectrometry (HRMS) | Molecular weight, elemental composition, fragmentation pattern |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, bond angles |

| EPR Spectroscopy | Characterization of radical species (if formed) |

| Electronic Spectroscopy (UV-Vis, Fluorescence) | Electronic transitions, photophysical properties |

Theoretical and Computational Investigations of Phenol, 4 Diphenylphosphinyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

No published studies employing DFT to specifically determine the electronic structure or optimize the molecular geometry of Phenol (B47542), 4-(diphenylphosphinyl)- were identified.

Computational Modeling of Reaction Mechanisms and Energy Profiles

There is no available research that computationally models the reaction mechanisms or determines the energy profiles for reactions involving Phenol, 4-(diphenylphosphinyl)-.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulations focused on the conformational analysis or the intermolecular interactions of Phenol, 4-(diphenylphosphinyl)- have been reported in the scientific literature.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Information regarding the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for Phenol, 4-(diphenylphosphinyl)- using quantum chemical methods is not available.

Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis for Design Principles

No QSAR studies have been published that investigate the role of Phenol, 4-(diphenylphosphinyl)- in catalysis or aim to establish design principles based on its structure.

While computational studies on related compounds, such as other substituted phenols or diphenylphosphine (B32561) oxides, may exist, the strict focus on "Phenol, 4-(diphenylphosphinyl)-" as per the instructions means that such analogous data cannot be substituted to fulfill the request. The generation of a scientifically rigorous article requires specific data for the compound , which is currently not present in the public domain.

Emerging Research Frontiers and Potential Academic Applications

Applications in Advanced Functional Materials: Optoelectronics, Sensors, and Polymeric Systems

The distinct electronic and structural characteristics of Phenol (B47542), 4-(diphenylphosphinyl)- and its derivatives are being harnessed in the development of a new generation of advanced functional materials.

In the field of optoelectronics, particularly in the design of Organic Light-Emitting Diodes (OLEDs), phosphine (B1218219) oxides are recognized for their high triplet energy levels and electron-transporting capabilities. While direct applications of Phenol, 4-(diphenylphosphinyl)- are still an emerging area of study, related phosphine oxide compounds have shown significant promise. For instance, materials incorporating the diphenylphosphine (B32561) oxide group, such as 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF), are utilized as host materials for phosphorescent emitters and as electron-transporting materials. ossila.com The high triplet energy of these materials is crucial for preventing reverse energy transfer from the phosphorescent dopant to the host, thereby enhancing the efficiency of the OLED device. The phenolic group in Phenol, 4-(diphenylphosphinyl)- offers a reactive site for further functionalization, allowing for the tuning of its electronic properties and integration into more complex molecular architectures for advanced OLED applications.

The development of highly sensitive and selective chemical sensors is another area where phosphine oxide-containing molecules are finding utility. Although specific research on Phenol, 4-(diphenylphosphinyl)- as a primary sensor component is in its early stages, the fundamental properties of the molecule suggest significant potential. The phosphine oxide group is known to interact with various metal ions and other chemical species. This interaction can be exploited to create sensors where binding events lead to a detectable signal, such as a change in fluorescence or an electrochemical response. For example, composites of graphene oxide with metal oxides have been shown to be effective in sensing hazardous materials like 4-nitrophenol. rsc.org The phenolic hydroxyl group in Phenol, 4-(diphenylphosphinyl)- could serve as a recognition site, and its modification could lead to sensors tailored for specific analytes.

Phenol, 4-(diphenylphosphinyl)- and its derivatives are gaining attention as multifunctional components in polymeric systems. The diphenylphosphine oxide unit is a well-established flame retardant moiety. Its incorporation into polymer backbones or as an additive can significantly enhance the fire safety of materials. For example, epoxy resins modified with diphenylphosphine oxide derivatives have demonstrated excellent flame retardancy, achieving high ratings in vertical burning tests. sigmaaldrich.com The mechanism of flame retardancy involves both gas-phase radical trapping and condensed-phase char formation, which insulates the underlying material from the heat source. sigmaaldrich.com

Furthermore, the phenolic group provides a convenient handle for polymerization reactions, allowing for the synthesis of new polymers with tailored properties. For instance, a novel fluorinated aromatic diamine containing a phosphine oxide group has been synthesized and used to prepare a series of new fluorinated polyimides with high glass transition temperatures and excellent thermal stability. nih.gov The incorporation of the phosphine oxide group can also influence other polymer properties, such as solubility and processability.

Below is a table summarizing the potential roles of Phenol, 4-(diphenylphosphinyl)- in various polymeric systems.

| Polymer System | Potential Role of Phenol, 4-(diphenylphosphinyl)- | Anticipated Benefits |

| Epoxy Resins | Flame retardant additive or co-monomer | Enhanced fire safety, improved char formation |

| Polyimides | Monomer for synthesis | High thermal stability, good solubility |

| Polycarbonates | Co-monomer or additive | Flame retardancy, modified mechanical properties |

| Polyesters | Monomer for synthesis | Introduction of phosphorus for specialized applications |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly. Phenol, 4-(diphenylphosphinyl)- possesses key functional groups that can participate in such interactions, making it an attractive building block for the construction of complex supramolecular architectures.

The phosphine oxide group is a strong hydrogen bond acceptor, while the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual nature allows for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of molecules into one-, two-, or three-dimensional structures. The aromatic rings can further contribute to the stability of these assemblies through π-π stacking interactions.

Research into phosphonic acid self-assembled monolayers (SAMs) on metal oxide surfaces has demonstrated the potential of phosphorus-containing organic molecules in creating highly ordered thin films. ambeed.com These SAMs can function as dielectric layers, interface modification layers, and even as the active semiconductor in organic field-effect transistors. ambeed.com While this research focuses on phosphonic acids, the principles of self-assembly through phosphorus-containing functional groups are directly relevant to Phenol, 4-(diphenylphosphinyl)-. The phenolic group provides an additional vector for controlling the self-assembly process and for introducing further functionality.

Biocatalysis and Bio-inspired Chemical Transformations Utilizing Phosphine Ligands

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Phosphine ligands are crucial in many transition metal-catalyzed reactions, and there is growing interest in developing bio-inspired catalytic systems that combine the efficiency of enzymes with the versatility of metal catalysts.

While direct use of Phenol, 4-(diphenylphosphinyl)- in biocatalysis is not yet widely reported, its corresponding phosphine, (4-hydroxyphenyl)diphenylphosphine, is a valuable ligand in catalysis. elsevierpure.com This phosphine can be used in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental transformations in organic synthesis. elsevierpure.comnih.gov The hydroxyl group provides a site for immobilization onto solid supports, which is a key strategy for the recovery and reuse of catalysts, a central tenet of green chemistry.

Furthermore, the development of artificial metalloenzymes, where a metal catalyst is incorporated into a protein scaffold, is a burgeoning field. The phenolic group of a phosphine ligand derived from Phenol, 4-(diphenylphosphinyl)- could be used to anchor the catalytic metal complex within the protein, creating a hybrid catalyst that benefits from both the reactivity of the metal and the stereoselectivity imposed by the chiral environment of the enzyme. The use of immobilized enzymes, sometimes stabilized with ionic liquids, is a promising approach for the synthesis of enantiomerically pure active pharmaceutical ingredients. nih.gov

Sustainable Chemistry and Environmental Applications of Phosphine-Based Systems

The principles of sustainable or "green" chemistry aim to reduce or eliminate the use and generation of hazardous substances. Phosphine-based systems, including phosphine oxides, are being explored for their potential contributions to this field.

One significant area of research is the development of greener methods for the reduction of phosphine oxides. Phosphine oxides are often generated as byproducts in reactions like the Wittig and Mitsunobu reactions. The ability to efficiently and sustainably reduce these oxides back to the corresponding phosphines is crucial for the recycling of these valuable reagents.

In the realm of environmental remediation, phosphine oxides have been investigated for their ability to extract heavy metals and radionuclides from aqueous solutions. For example, new highly fluorinated phosphine oxide compounds have been shown to effectively extract a range of metals, including lead, mercury, and uranium, into perfluorinated solvents. The presence of the phenolic group in Phenol, 4-(diphenylphosphinyl)- could enhance its water solubility or provide a site for grafting onto solid supports, leading to new materials for environmental cleanup.

The development of biosourced catalysts, or "ecocatalysts," represents another facet of sustainable chemistry. For instance, catalysts derived from plants that hyperaccumulate metals have been used for the synthesis of α-hydroxyphosphonates, which are important building blocks in various industries. This approach highlights the potential for creating novel catalytic systems from renewable resources.

Future Directions in Ligand Design and Catalyst Development Research

The design of new ligands and the development of more efficient and selective catalysts are at the forefront of chemical research. The unique structure of Phenol, 4-(diphenylphosphinyl)- positions it as a valuable platform for future innovations in this area.

Future research will likely focus on the strategic modification of the Phenol, 4-(diphenylphosphinyl)- scaffold to create a new generation of ligands with tailored electronic and steric properties. The phenolic hydroxyl group can be readily derivatized to introduce additional coordinating groups, chiral auxiliaries, or moieties that enhance solubility or facilitate catalyst immobilization.

The development of "smart" ligands that respond to external stimuli, such as light or pH, is another exciting avenue. The phenolic group, with its pH-dependent protonation state, could be exploited to create switchable catalysts whose activity can be turned on or off on demand.

Furthermore, computational chemistry and high-throughput screening methods will play an increasingly important role in accelerating the discovery of new catalysts based on the Phenol, 4-(diphenylphosphinyl)- framework. By predicting the catalytic performance of virtual libraries of ligands, researchers can focus their synthetic efforts on the most promising candidates.

The following table outlines potential future research directions for ligands and catalysts derived from Phenol, 4-(diphenylphosphinyl)-.

| Research Direction | Specific Goals | Potential Impact |

| Multifunctional Ligands | Incorporation of additional donor atoms or functional groups. | Enhanced catalytic activity, novel reactivity. |

| Chiral Ligands | Introduction of stereocenters for asymmetric catalysis. | Enantioselective synthesis of pharmaceuticals and fine chemicals. |

| Immobilized Catalysts | Grafting onto solid supports (e.g., polymers, silica). | Improved catalyst recyclability and process sustainability. |

| Stimuli-Responsive Catalysts | Design of ligands that respond to pH, light, or temperature. | Catalytic systems with tunable and switchable activity. |

| Computational Design | Use of theoretical models to predict catalyst performance. | Accelerated discovery of new and improved catalysts. |

Q & A

Basic: What synthetic routes are recommended for preparing Phenol, 4-(diphenylphosphinyl)-, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves phosphorylation of phenol derivatives using diphenylphosphinyl chloride under inert conditions (e.g., nitrogen atmosphere). Evidence from analogous compounds (e.g., diphenylphosphinyl chloride in ) suggests controlling stoichiometry and reaction temperature (e.g., 0–25°C) to minimize side products like triphenyl phosphite. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from non-polar solvents is critical. Purity can be verified using HPLC with UV detection (λ = 254 nm) and corroborated by P NMR to confirm absence of unreacted phosphinyl chloride .

Basic: Which spectroscopic techniques are most effective for structural characterization of Phenol, 4-(diphenylphosphinyl)-?

Methodological Answer:

Key techniques include:

- H/C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and phosphorus coupling (e.g., splitting in adjacent groups).

- P NMR : A singlet near δ 25–30 ppm confirms the phosphinyl group.

- FT-IR : P=O stretching (~1200 cm) and O–H (phenolic, ~3300 cm).

- High-resolution mass spectrometry (HRMS) : ESI or MALDI-TOF to confirm molecular ion ([M+H]). Cross-reference with X-ray crystallography (if crystals are obtainable) for absolute configuration .

Advanced: How can MALDI-MS parameters be optimized for detecting Phenol, 4-(diphenylphosphinyl)- derivatives in oligosaccharide analysis?

Methodological Answer:

Derivatization with 4-(diphenylphosphinyl) benzenamine enhances ionization efficiency. Key steps:

- Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 acetonitrile/water mixture.

- Laser Intensity : Adjust to 30–40% of maximum to avoid fragmentation.

- Collision Energy : Optimize to 10–15 eV for stable adduct formation ([M+Na] or [M+K]).

- Calibration : Use oligosaccharide standards derivatized similarly. Validate with tandem MS (MS/MS) to confirm cleavage patterns .

Advanced: What strategies mitigate decomposition of Phenol, 4-(diphenylphosphinyl)- under experimental conditions?

Methodological Answer:

- Storage : Keep under nitrogen at –20°C in amber vials to prevent oxidation ().

- Reaction Conditions : Avoid acidic media (prevents P=O hydrolysis) and UV light.

- Stability Assays : Monitor via TLC or HPLC over 24–48 hours under intended conditions. Add antioxidants (e.g., BHT, 0.1% w/v) if degradation exceeds 5% .

Advanced: How does the diphenylphosphinyl group influence electrophilic substitution reactivity in phenolic systems?

Methodological Answer:

The electron-withdrawing diphenylphosphinyl group deactivates the aromatic ring, directing electrophiles (e.g., nitronium, sulfonic acid) to the para position relative to the hydroxyl group. Kinetic studies (e.g., using HNO/HSO) show slower reaction rates compared to unsubstituted phenol. Computational DFT analysis (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Basic: What safety protocols are essential when handling Phenol, 4-(diphenylphosphinyl)-?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO, and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can computational methods predict the electronic effects of the diphenylphosphinyl substituent?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to map electrostatic potential surfaces.

- NBO Analysis : Quantify hyperconjugation between P=O and aromatic π-system.

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO, water) to assess solubility. Validate with experimental UV-Vis spectra (λ shifts) .

Advanced: How can researchers resolve discrepancies in reaction yields during phosphorylation of phenol derivatives?

Methodological Answer:

- Impurity Analysis : Use GC-MS to detect residual triphenyl phosphite (common byproduct, ).

- Stoichiometry Optimization : Titrate diphenylphosphinyl chloride against phenol (1.2:1 molar ratio) to ensure complete conversion.

- Temperature Control : Maintain ≤25°C to suppress side reactions. Replicate under inert atmosphere (N/Ar) .

Advanced: What catalytic applications exist for Phenol, 4-(diphenylphosphinyl)- in coordination chemistry?

Methodological Answer:

The phosphinyl group acts as a ligand in dinuclear gold(I) complexes (). Methodology:

- Synthesis : React with AuCl(SMe) in dichloromethane (2:1 molar ratio).

- Characterization : P NMR (δ 40–45 ppm for Au-P coupling) and X-ray diffraction.

- Application : Catalyze alkyne hydroamination (TON up to 500; 80°C, 12 h) .

Advanced: How can cross-disciplinary approaches enhance studies on derivatives of Phenol, 4-(diphenylphosphinyl)-?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.